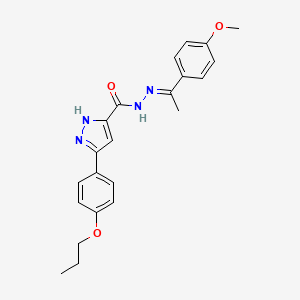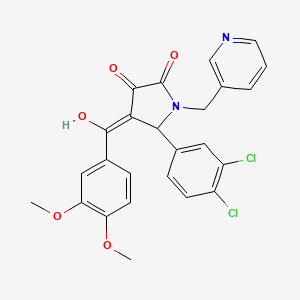![molecular formula C20H12F3N3O4S B12018222 {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)
{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thiazole ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the trifluoromethyl group, and the coupling of the indole moiety. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Indole Moiety: The final step involves coupling the thiazole intermediate with an indole derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The trifluoromethyl group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole and indole derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research for its ability to inhibit specific molecular targets.
Industry
In the industrial sector, it is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
Disilanes: Organosilicon compounds with unique electronic structures.
Marine-derived compounds: Natural products with antibacterial and antifungal properties.
Uniqueness
What sets {(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid apart is its combination of a trifluoromethyl group, thiazole ring, and indole moiety, which confer unique chemical reactivity and biological activity. This structural complexity allows for diverse applications in scientific research and industry.
特性
分子式 |
C20H12F3N3O4S |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
2-[(3Z)-2-oxo-3-[4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H12F3N3O4S/c21-20(22,23)11-6-2-3-7-12(11)24-19-25-17(29)16(31-19)15-10-5-1-4-8-13(10)26(18(15)30)9-14(27)28/h1-8H,9H2,(H,27,28)(H,24,25,29)/b16-15- |
InChIキー |
ZHCTYQZNENNFEW-NXVVXOECSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)/C(=O)N2CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3)C(=O)N2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)




![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)

![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)





